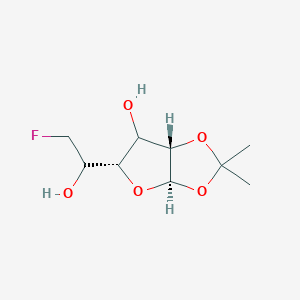
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose (6F-Glu) is a synthetic sugar molecule that has been developed as a potential therapeutic agent for a variety of diseases. 6F-Glu has been studied for its ability to act as an inhibitor of the enzyme fructosamine-3-kinase (FN3K), which is involved in the regulation of glucose metabolism. 6F-Glu has been shown to reduce the activity of FN3K, resulting in decreased glucose levels in the blood. Additionally, 6F-Glu has been explored for its potential to act as an immunomodulator, as it has been found to modulate the expression of certain cytokines and chemokines involved in immune response. This has led to the investigation of 6F-Glu as a potential therapeutic agent for a variety of diseases, including diabetes, inflammatory bowel disease, and cancer.
Scientific Research Applications
Neuroinflammation Imaging
Summary of the Application
The compound is used in PET imaging of fructose metabolism in a rodent model of neuroinflammation. The compound, labeled with Fluorine-18 as 6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF), targets the fructose-preferred facilitative hexose transporter GLUT5, which is predominantly expressed in brain microglia and activated in response to inflammatory stimuli .
Methods of Application
The compound is used in longitudinal dynamic PET imaging in vivo. The study was conducted on rats injected with lipopolysaccharide (LPS) in the striatum .
Results or Outcomes
Increased accumulation of 6-[18F]FDF was observed at 48 hours post-LPS injection, with plateaued uptake that was significantly higher in the ipsilateral vs. contralateral striatum .
Breast Cancer Imaging
Summary of the Application
The compound is used in PET imaging of GLUT5 in breast cancer. The compound, labeled with Fluorine-18 as 6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF), is used as a potential PET radiotracer to image GLUT5 expression in breast cancers .
Methods of Application
The compound is used in dynamic small animal PET imaging in vivo. The study was conducted on EMT-6 tumor-bearing BALB/c mice and human xenograft MCF-7 tumor-bearing NIH-III mice .
Results or Outcomes
The study revealed an early response of 6-[18F]FDF to neuroinflammatory stimuli in rat brain. The compound represents a potential PET radiotracer for imaging microglial GLUT5 density in the brain with applications in neuroinflammatory and neurodegenerative diseases .
Synthesis of Biologically Active Compounds
Summary of the Application
The compound is used as a starting material to prepare biologically active compounds such as L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .
Methods of Application
The compound undergoes free radical bromination and nucleophilic fluorination, which allows the conversion of methyl sorbate into the 6-fluoro analogue . This compound then undergoes sequential asymmetric dihydroxylation reactions .
Results or Outcomes
A range of 6-deoxy-6-fluorosugars were prepared by using different combinations of ligands . The products of dihydroxylation were rapidly converted to the fluorosugars 6-deoxy-6-fluoro-L-idose, 6-fluoro-L-fucose, and 6-deoxy-6-fluoro-D-galactose .
properties
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
CAS RN |
87586-05-8 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


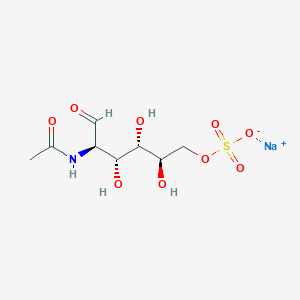
![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
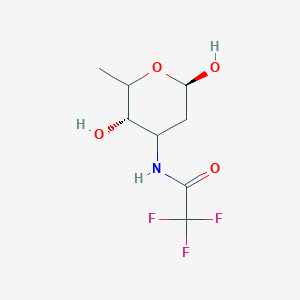
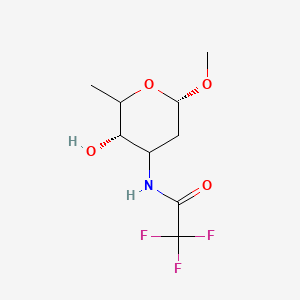
![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)
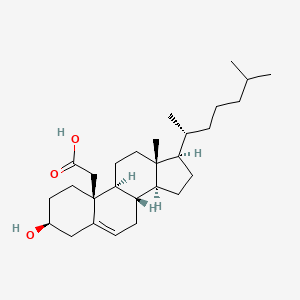

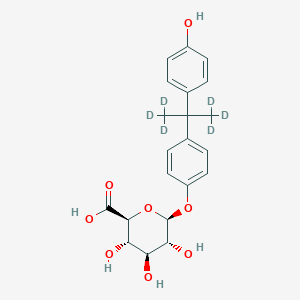

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)
